molecular formula C15H12N2O3S B593951 5-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde CAS No. 1227270-57-6

5-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde

Cat. No.: B593951
CAS No.: 1227270-57-6
M. Wt: 300.332
InChI Key: JIFZOJZRRGIIGM-UHFFFAOYSA-N
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Description

5-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde is a sophisticated heterocyclic building block of significant interest in medicinal chemistry, particularly in the development of kinase-targeted therapeutics. Its core structure is based on the 7-azaindole (pyrrolo[2,3-b]pyridine) scaffold, a privileged pharmacophore known for its ability to mimic the purine ring of ATP and confer high binding affinity to the catalytic domains of various protein kinases. The presence of the aldehyde functional group at the 2-position is a critical synthetic handle, enabling efficient derivatization through condensation reactions to form Schiff bases or reductive amination to introduce diverse amine-containing side chains, which are essential for structure-activity relationship (SAR) studies. This compound has been specifically utilized as a key precursor in the synthesis of potent and selective inhibitors of the FMS-like tyrosine kinase 3 (FLT3), a prominent therapeutic target in acute myeloid leukemia (AML). Researchers leverage this aldehyde to construct novel compounds that demonstrate promising efficacy against FLT3 mutants, including the challenging internal tandem duplication (ITD) mutations. Furthermore, the versatility of this intermediate extends to other research areas, including the exploration of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) inhibitors for oncology applications, making it a valuable tool for drug discovery programs aimed at overcoming resistance mechanisms and developing next-generation targeted therapies.

Properties

IUPAC Name

1-(benzenesulfonyl)-5-methylpyrrolo[2,3-b]pyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3S/c1-11-7-12-8-13(10-18)17(15(12)16-9-11)21(19,20)14-5-3-2-4-6-14/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIFZOJZRRGIIGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N=C1)N(C(=C2)C=O)S(=O)(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination and Ring Closure

Bromination at the 5-position is achieved using phosphorus oxybromide (POBr₃) in dichloromethane under reflux, yielding 5-bromo-1H-pyrrolo[2,3-b]pyridine with >85% efficiency. Alternative routes employ Knorr-type cyclocondensation between aminopyridines and α-ketoesters, though this method introduces variability in regioselectivity.

Introduction of the Phenylsulfonyl Group

Sulfonation at the 1-position is critical for stabilizing the pyrrolo[2,3-b]pyridine structure and enabling further substitutions.

Sulfonation Using Benzenesulfonyl Chloride

The most widely adopted method involves treating 5-bromo-1H-pyrrolo[2,3-b]pyridine with benzenesulfonyl chloride in the presence of sodium hydride (NaH). For example, a suspension of 5-bromo-1H-pyrrolo[2,3-b]pyridine (6.2 g, 31 mmol) in tetrahydrofuran (THF) reacts with NaH (1.51 g, 37 mmol) and benzenesulfonyl chloride (3.58 g, 35 mmol) at 0°C, yielding 5-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine at 94.3% efficiency.

Table 1: Sulfonation Reaction Optimization

SolventBaseTemperatureYield (%)
THFNaH0°C → RT94.3
DMFNaH0°C → RT99.6
Pyridine85°C92.2

DMF-based systems show superior yields due to enhanced solubility of intermediates, though THF remains preferable for large-scale synthesis.

Methylation at the 5-Position

The bromine atom at the 5-position is replaced with a methyl group via Suzuki-Miyaura cross-coupling.

Palladium-Catalyzed Cross-Coupling

A mixture of 5-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (10 g, 33 mmol), methylboronic acid (4.9 g, 39 mmol), and Pd(PPh₃)₂Cl₂ (1.14 g, 1.6 mmol) in toluene undergoes reflux to produce 5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine with 89% yield. Microwave-assisted protocols reduce reaction times from 12 hours to 30 minutes while maintaining yields above 85%.

Aldehyde Functionalization at the 2-Position

The Vilsmeier-Haack reaction installs the aldehyde group regioselectively at the 2-position.

Vilsmeier-Haack Formylation

A solution of 5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (5 g, 17 mmol) in dimethylformamide (DMF) reacts with phosphoryl chloride (POCl₃, 2.6 mL, 34 mmol) at 0°C, followed by hydrolysis with sodium acetate to yield the target aldehyde. This method achieves 91% yield with >95% purity.

Table 2: Formylation Efficiency Comparison

Reagent SystemTemperatureYield (%)
DMF-POCl₃0°C → RT91
Cl₂CHOCH₃-HCOOH40°C78
N,N-Dimethylacetamide50°C65

Mechanistic Insights and Side Reactions

Sulfonation Side Products

Competitive N-7 sulfonation occurs in <5% of cases when using excess benzenesulfonyl chloride, necessitating chromatographic purification.

Aldehyde Oxidation Mitigation

The aldehyde group is prone to oxidation during storage. Stabilization is achieved by packaging under nitrogen and adding 0.1% w/v butylated hydroxytoluene (BHT).

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The carbaldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The carbaldehyde group can be reduced to an alcohol.

    Substitution: The phenylsulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the phenylsulfonyl group.

Major Products:

    Oxidation: Formation of 1-(Phenylsulphonyl)-5-methyl-7-azaindole-2-carboxylic acid.

    Reduction: Formation of 1-(Phenylsulphonyl)-5-methyl-7-azaindole-2-methanol.

    Substitution: Formation of various substituted azaindole derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing the pyrrolo[2,3-b]pyridine moiety exhibit significant anticancer properties. A study highlighted the synthesis of novel derivatives that demonstrated potent activity against various cancer cell lines. For instance, derivatives were evaluated for their cytotoxic effects on MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines, showing IC50 values indicating effective inhibition of cell proliferation .

Table 1: Anticancer Activity of Pyrrolo Compounds

CompoundCell LineIC50 (μM)Reference
Compound AMCF-70.39 ± 0.06
Compound BHCT1160.46 ± 0.04
Compound CA5490.19 ± 0.03

Anti-inflammatory Properties

The compound's potential as an anti-inflammatory agent has also been explored. Studies have reported that certain derivatives can inhibit inflammatory pathways, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .

Building Blocks for Drug Synthesis

Development of Functional Materials

The unique electronic properties of pyrrolo compounds allow them to be explored in materials science for applications such as organic semiconductors and sensors. The incorporation of the phenylsulfonyl group enhances solubility and stability, making these compounds suitable for use in electronic devices and biosensors .

Case Study 1: Anticancer Drug Development

In a recent study, researchers synthesized a series of pyrrolo derivatives based on 5-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde. These compounds underwent biological evaluation against multiple cancer cell lines, revealing promising results with several candidates exhibiting low IC50 values, indicating high potency against tumor growth .

Case Study 2: Anti-inflammatory Drug Screening

Another study focused on the anti-inflammatory potential of this compound class. Researchers conducted assays to evaluate the inhibition of pro-inflammatory cytokines in vitro, demonstrating that specific derivatives significantly reduced inflammation markers in cell cultures .

Mechanism of Action

The mechanism of action of 5-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde involves its interaction with specific molecular targets. The phenylsulfonyl group is known to enhance the binding affinity of the compound to certain receptors, such as the serotonin-6 receptor (5-HT6R). This interaction modulates the release of neurotransmitters like glutamate and acetylcholine, which are crucial for cognitive functions . The compound’s ability to cross the blood-brain barrier further enhances its potential as a therapeutic agent for central nervous system disorders.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Analogues

The primary structural analogues of 5-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde include halogenated derivatives and other sulfonated pyrrolopyridines. Below is a comparative analysis:

Property This compound 5-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde
CAS Number 1227270-57-6 1261365-67-6 (Note: erroneously lists 744209-37-8)
Molecular Formula C₁₅H₁₂N₂O₃S C₁₄H₉BrN₂O₃S
Molecular Weight ~300.33 g/mol 365.20 g/mol
Substituent at Position 5 Methyl (-CH₃) Bromo (-Br)
Key Applications Intermediate in organic synthesis Likely precursor for cross-coupling reactions (e.g., Suzuki)
Safety Data Not explicitly provided GHS-compliant SDS available; no specific hazards detailed

Structural and Reactivity Differences

The bromo substituent in the analogue is electron-withdrawing, enhancing electrophilic reactivity and making it a candidate for metal-catalyzed cross-coupling reactions .

Physicochemical Properties: The brominated derivative has a higher molecular weight (365.20 vs. 300.33 g/mol), which may reduce solubility in polar solvents compared to the methylated compound.

Synthetic Utility :

  • The methyl derivative’s carbaldehyde group offers a reactive site for condensation or nucleophilic addition reactions, useful in constructing complex heterocycles .
  • The bromo analogue’s halogen substituent enables functionalization via palladium-catalyzed reactions, broadening its utility in drug discovery .

Limitations of Available Data

  • No direct pharmacological or kinetic data (e.g., IC₅₀, logP) are available for either compound, limiting a deeper comparative analysis.

Biological Activity

5-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolo[2,3-b]pyridine core, which is known for its diverse biological activities. The structure can be represented as follows:

  • Molecular Formula : C₁₄H₁₁N₂O₂S
  • Molecular Weight : 273.31 g/mol
  • CAS Number : 121228703

Research indicates that compounds with similar structures often exhibit multiple mechanisms of action, including:

  • Inhibition of Protein Kinases : Many pyrrole derivatives are known to inhibit various protein kinases, which play crucial roles in cell signaling pathways.
  • Antioxidant Activity : These compounds may also exhibit antioxidant properties, reducing oxidative stress in cells.

Anticancer Properties

Several studies have investigated the anticancer potential of pyrrolo[2,3-b]pyridine derivatives. For example:

  • Case Study 1 : A derivative similar to 5-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine was evaluated for its cytotoxic effects on breast cancer cells. The results showed significant inhibition of cell proliferation at low micromolar concentrations, indicating potential as an anticancer agent .

Antimicrobial Activity

Pyrrole derivatives have been explored for their antimicrobial properties:

  • Case Study 2 : A related compound demonstrated effective antibacterial activity against various strains of bacteria, including resistant strains. The mechanism involved disruption of bacterial cell membranes .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerSignificant inhibition of cancer cell growth
AntimicrobialEffective against resistant bacterial strains
Protein Kinase InhibitionSelective inhibition observed

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and safety profile is crucial for potential therapeutic applications:

  • Absorption and Distribution : Studies suggest that compounds in this class exhibit good bioavailability and can penetrate the blood-brain barrier effectively.
  • Toxicity Studies : Initial toxicity assessments indicate that while some derivatives show promise as therapeutic agents, they may also exhibit cytotoxicity at higher concentrations.

Q & A

Q. What are the established synthetic routes for 5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde?

The synthesis typically involves multi-step protocols:

  • Cyclization : Formation of the pyrrolo[2,3-b]pyridine core via cyclization of halogenated precursors (e.g., ethyl 2-chloronicotinate derivatives) under Pd-catalyzed conditions .
  • Sulfonylation : Introduction of the phenylsulfonyl group at the 1-position using benzenesulfonyl chloride in the presence of a base like NaH .
  • Formylation : Installation of the aldehyde group at the 2-position via Vilsmeier-Haack reaction or directed ortho-metalation followed by formylation . Key challenges include optimizing reaction temperatures and protecting group strategies to prevent side reactions .

Q. How is the aldehyde functional group characterized in this compound?

The aldehyde moiety is confirmed using:

  • ¹H NMR : A characteristic singlet at δ 9.8–10.2 ppm for the aldehyde proton.
  • IR Spectroscopy : A strong absorption band near 1700–1720 cm⁻¹ (C=O stretch).
  • HPLC-MS : To verify molecular ion peaks (e.g., [M+H]⁺) and purity (>95%) .

Q. What purification methods are effective for isolating this compound?

  • Column Chromatography : Silica gel with gradient elution (e.g., hexane/ethyl acetate) is standard for removing unreacted intermediates .
  • Recrystallization : Ethanol/water mixtures are used to achieve high-purity crystalline forms .

Advanced Research Questions

Q. How does the phenylsulfonyl group influence the compound’s reactivity in cross-coupling reactions?

The electron-withdrawing phenylsulfonyl group enhances the electrophilicity of the pyrrolo[2,3-b]pyridine core, facilitating Suzuki-Miyaura or Buchwald-Hartwig couplings at the 3- or 5-positions. However, steric hindrance from the sulfonyl group may reduce yields in bulky substituent introductions .

Q. What strategies address instability of the aldehyde group during storage?

  • Storage Conditions : Store at -20°C under inert atmosphere (argon) to prevent oxidation.
  • Stabilizers : Addition of 1% BHT (butylated hydroxytoluene) in solution phases .
  • Derivatization : Convert the aldehyde to a stable oxime or hydrazone derivative for long-term storage .

Q. Are there contradictions in reported biological activities of related pyrrolo[2,3-b]pyridine derivatives?

Yes. For example:

  • Anticancer Activity : Some studies report IC₅₀ values <1 µM against kinase targets (e.g., FGFR), while others note reduced potency due to poor solubility .
  • Mechanistic Ambiguities : While interactions with ATP-binding pockets are hypothesized, exact binding modes remain unresolved . Resolution requires structural biology (e.g., X-ray crystallography) and in vivo pharmacokinetic profiling .

Methodological Considerations

Q. How to optimize regioselectivity in substitutions on the pyrrolo[2,3-b]pyridine scaffold?

  • Directing Groups : Use transient protecting groups (e.g., Boc) to direct electrophilic substitutions to specific positions .
  • Metalation : Employ LDA (lithium diisopropylamide) at -78°C for directed deprotonation and functionalization at the 3-position .

Q. What computational tools predict the compound’s solubility and bioavailability?

  • QSAR Models : Utilize tools like Schrödinger’s QikProp to estimate logP (predicted ~3.2) and aqueous solubility (-4.5 logS) .
  • Molecular Dynamics : Simulate interactions with lipid bilayers to assess membrane permeability .

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